molecular formula C13H16N2O4S B1397018 Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate CAS No. 412912-51-7

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate

Cat. No.: B1397018
CAS No.: 412912-51-7
M. Wt: 296.34 g/mol
InChI Key: NGGJARWPIYFZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate is an organic compound with the molecular formula C13H16N2O4S It is a derivative of benzoic acid and contains functional groups such as ethoxycarbonyl, amino, and methanethioyl

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with ethoxycarbonyl isothiocyanate in the presence of a base such as diisopropylethylamine. The reaction is typically carried out in acetonitrile at room temperature for about 12 hours. The resulting product is then purified by filtration and washing with solvents like acetonitrile and diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed to yield corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid, while reduction of the nitro group could produce the corresponding amine derivative.

Scientific Research Applications

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A precursor in the synthesis of the target compound, used in various chemical reactions.

    Ethyl 4-({[(methoxycarbonyl)amino]methanethioyl}amino)benzoate: A similar compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    Ethyl 4-({[(ethoxycarbonyl)amino]methyl}amino)benzoate: A derivative with a different substitution pattern on the amino group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(ethoxycarbonylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-18-11(16)9-5-7-10(8-6-9)14-12(20)15-13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,14,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGJARWPIYFZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.